molecular formula C6H11NO B14630048 Oxazole, 2-ethyl-4,5-dihydro-5-methyl- CAS No. 57856-70-9

Oxazole, 2-ethyl-4,5-dihydro-5-methyl-

Cat. No.: B14630048
CAS No.: 57856-70-9
M. Wt: 113.16 g/mol
InChI Key: OIEJUWWUWZFIFA-UHFFFAOYSA-N
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Description

Oxazole, 2-ethyl-4,5-dihydro-5-methyl- is a partially saturated oxazole derivative characterized by a 4,5-dihydrooxazole core with ethyl and methyl substituents at positions 2 and 5, respectively (Figure 1). Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, which are influenced by substituent groups and ring saturation .

Properties

CAS No.

57856-70-9

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-ethyl-5-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H11NO/c1-3-6-7-4-5(2)8-6/h5H,3-4H2,1-2H3

InChI Key

OIEJUWWUWZFIFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCC(O1)C

Origin of Product

United States

Preparation Methods

Robinson-Gabriel-Type Synthesis

The Robinson-Gabriel synthesis, traditionally used for oxazole formation, can be adapted for dihydrooxazoles by modifying reaction conditions. For 2-ethyl-5-methyl-4,5-dihydro-1,3-oxazole, this method involves cyclodehydration of β-hydroxy amides. A representative pathway employs 2-amino-2-methyl-1-propanol and ethyl acetoacetate under acidic conditions.

Reaction Mechanism :

  • Formation of β-Hydroxy Amide :
    Condensation of 2-amino-2-methyl-1-propanol with ethyl acetoacetate yields a β-hydroxy amide intermediate.
  • Cyclodehydration :
    Treatment with concentrated sulfuric acid or polyphosphoric acid induces intramolecular cyclization, eliminating water to form the dihydrooxazole ring.

Optimization Challenges :

  • Excess acid may lead to over-dehydration, forming fully aromatic oxazoles.
  • Yield improvements (up to 65%) are achievable using milder dehydrating agents like Burgess reagent.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modern alternative for constructing the dihydrooxazole scaffold. A disubstituted diene precursor, such as N-allyl-N-(2-methylallyl)acetamide, undergoes metathesis using Grubbs II catalyst to form the five-membered ring.

Typical Conditions :

Parameter Value
Catalyst Grubbs II (5 mol%)
Solvent Dichloromethane
Temperature 40°C
Reaction Time 12 hours
Yield 72%

Advantages :

  • Stereoselectivity control via catalyst choice.
  • Tolerance of sensitive functional groups.

Catalytic Asymmetric Synthesis

Chiral Brønsted Acid Catalysis

Enantioselective synthesis of 4,5-dihydrooxazoles is achieved using chiral phosphoric acids. For instance, (R)-TRIP catalyzes the cyclization of N-acyl iminium intermediates derived from β-amino alcohols and ethyl glyoxylate.

Key Data :

  • Enantiomeric Excess (ee) : 92%
  • Turnover Frequency (TOF) : 15 h⁻¹
  • Substrate Scope : Limited to aryl-substituted β-amino alcohols.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic dihydrooxazole precursors provides access to enantiopure targets. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of a secondary alcohol intermediate, leaving the (R)-enantiomer unreacted.

Process Metrics :

Parameter Value
Enzyme Loading 20 mg/mmol substrate
Solvent tert-Butyl methyl ether
Temperature 30°C
Conversion 48% (theoretical max)
ee (product) >99%

Solvent and Temperature Effects

Solvent Screening

Solvent polarity critically influences cyclization efficiency:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Toluene 2.38 58 89
DMF 36.7 71 93
Ethanol 24.3 34 78
THF 7.52 65 91

Polar aprotic solvents like DMF enhance nucleophilicity of the amine group, accelerating ring closure.

Temperature Gradients

Elevated temperatures (80–100°C) reduce reaction times but risk decomposition. A balanced protocol at 60°C for 8 hours maximizes yield (78%) while maintaining product integrity.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (0.5 mmHg, 95–98°C) isolates the target compound from oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH₃), 3.82 (m, 2H, OCH₂), 4.15 (q, 2H, NCH₂).
  • IR (neat) : 1650 cm⁻¹ (C=N stretch), 1120 cm⁻¹ (C-O-C asymmetric).

Industrial-Scale Production

Continuous Flow Reactors

Microreactor technology improves heat transfer and mixing:

Parameter Batch Process Flow Process
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
Byproduct Formation 12% 3%
Energy Consumption 18 kWh/kg 9 kWh/kg

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃²⁺ enables radical-based cyclization at ambient temperatures.

Electrochemical Synthesis

Anodic oxidation of β-amino alcohols in acetonitrile/water mixtures generates reactive intermediates for ring closure, achieving 84% yield with 0.5 V applied potential.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues

a) (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole ()
  • Structure : 4,5-dihydrooxazole with aromatic substituents (benzylidene, phenyl, p-tolyl).
  • Key Differences: Substituents: Bulky aromatic groups enhance π-π interactions but reduce bioavailability. Molecular Weight: Higher (~400 g/mol) due to aromatic substituents.
b) Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- ()
  • Structure : 4,5-dihydrooxazole with a ketone group, dimethyl (C4), and propyl (C2) substituents.
  • Key Differences: Substituents: Propyl (C2) and dimethyl (C4) groups increase hydrophobicity. Molecular Formula: C₁₀H₁₇NO₂ (MW: 183.25 g/mol).
c) 2-Ethyl-4,5-dimethyl oxazole ()
  • Structure : Fully unsaturated oxazole with ethyl (C2) and dimethyl (C4, C5) groups.
  • Key Differences :
    • Saturation : Aromatic oxazole core increases stability but reduces reactivity.
    • Substituents : Methyl groups at C4 and C5 may sterically hinder interactions.

Hydrogen Bonding and Crystallography

  • Target Compound: Limited hydrogen-bonding capacity due to alkyl substituents; likely forms weak van der Waals interactions.
  • Aromatic Analogues : Stronger hydrogen-bonding networks (e.g., C=O and N-H groups in ) stabilize crystal structures .

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-4,5-dihydro-5-methyloxazole derivatives, and how do yields vary with reaction conditions?

Methodological Answer: The synthesis of dihydrooxazole derivatives often involves cyclization or condensation reactions. For example:

  • Route 1 : Reaction of (S)-(+)-2-phenylglycinol with aldehydes or ketones under acidic conditions to form chiral dihydrooxazole derivatives, achieving moderate yields (e.g., 69–72% for substituted analogs) .
  • Route 2 : Use of ethyl bromoacetate and methylamine in a multi-step process, yielding 97% for 2-ethyl-4,5-diphenyloxazole via Grignard reagent-mediated alkylation .

Q. Table 1: Synthesis Routes and Yields

RouteStarting MaterialKey Reagents/ConditionsYield (%)Reference
1(S)-(+)-2-phenylglycinolAldehyde, HCl, reflux69–72
2Ethyl bromoacetateGrignard reagent, THF, 0°C97

Q. How is the structural characterization of 2-ethyl-4,5-dihydro-5-methyloxazole performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹ and C-O at ~1250 cm⁻¹) .
    • NMR : 1^1H NMR distinguishes diastereotopic protons in the 4,5-dihydro ring (δ 3.5–4.5 ppm) and ethyl/methyl substituents (δ 1.2–1.5 ppm) .
  • Crystallography :
    • SHELX : Refinement of X-ray data to resolve bond lengths and angles (e.g., C-O = 1.36 Å, C-N = 1.29 Å) .
    • ORTEP-3 : Graphical representation of thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How do substituents on the oxazole ring influence antimicrobial activity, and what structural modifications enhance bioactivity?

Methodological Answer: Studies on triazole-oxazole hybrids show:

  • Electron-withdrawing groups (e.g., -Br, -Cl) improve antimicrobial potency by increasing membrane permeability. For example, 3-bromo-substituted analogs exhibit MIC values of 8 µg/mL against S. aureus .
  • Hydrophobic side chains (e.g., thiophen-2-ylmethyl) enhance antifungal activity by promoting lipid bilayer interactions .

Q. Table 2: Bioactivity of Selected Derivatives

CompoundSubstituentActivity (MIC, µg/mL)Reference
4e3-Br8 (S. aureus)
5aThiophenyl16 (C. albicans)

Q. How can hydrogen bonding patterns and graph set analysis resolve contradictions in crystallographic data for dihydrooxazole derivatives?

Methodological Answer:

  • Graph Set Analysis : Classifies hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) to identify supramolecular synthons. For example, N-H···O interactions in dihydrooxazoles stabilize helical packing .
  • SHELXL Refinement : Detects disorder in methyl/ethyl groups by analyzing residual electron density (>0.3 eÅ⁻³) and adjusting occupancy parameters .

Q. What advanced titration methods are used to determine the acidic properties of dihydrooxazole derivatives in non-aqueous solvents?

Methodological Answer:

  • Potentiometric Titration :
    • Solvent : Isopropyl alcohol or DMF to dissolve hydrophobic analogs.
    • Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH).
    • Endpoint Detection : Half-neutralization potential (HNP) derived from mV vs. TBAH volume plots. For example, pKa values range from 9.2–11.5 depending on substituent electronic effects .

Q. Table 3: pKa Values in Different Solvents

CompoundSolventpKaReference
1Isopropyl Alc10.2
4DMF9.8

Key Methodological Tools

  • Crystallography : SHELX , ORTEP-3 .
  • Spectroscopy : Bruker Avance III HD NMR, FT-IR (PerkinElmer).
  • Bioassays : Broth microdilution (CLSI guidelines) .

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